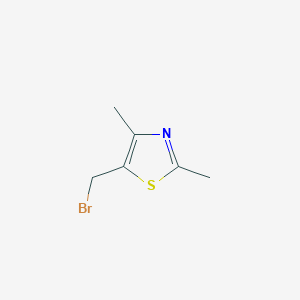

5-(Bromomethyl)-2,4-dimethylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2,4-dimethyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWWBUZTJULII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291037 | |

| Record name | 5-(Bromomethyl)-2,4-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180597-84-6 | |

| Record name | 5-(Bromomethyl)-2,4-dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180597-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2,4-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Bromomethyl)-2,4-dimethylthiazole CAS 180597-84-6 properties

Topic: 5-(Bromomethyl)-2,4-dimethylthiazole (CAS 180597-84-6) Properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Electrophilic Module for Heterocyclic Pharmacophore Construction

Executive Summary

In the landscape of modern medicinal chemistry, 5-(Bromomethyl)-2,4-dimethylthiazole (CAS 180597-84-6) serves as a specialized alkylating agent. Unlike generic alkyl halides, this compound introduces the biologically privileged 2,4-dimethylthiazole-5-ylmethyl moiety—a structural motif frequently employed to modulate lipophilicity, metabolic stability, and target affinity in kinase inhibitors and anti-infective agents.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic utility, and specific application in the development of next-generation antitubercular agents. It is designed to function as a self-validating protocol for researchers integrating this building block into lead optimization workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The thiazole ring is electron-deficient relative to thiophene but electron-rich compared to pyridine, offering a unique dipole moment that influences binding interactions. The C5-bromomethyl group is a highly reactive electrophile, susceptible to nucleophilic attack, making it an ideal "warhead" for fragment-based drug design.

Table 1: Physicochemical Specifications

| Property | Data / Value | Note |

| Chemical Name | 5-(Bromomethyl)-2,4-dimethylthiazole | IUPAC |

| CAS Number | 180597-84-6 | Primary Identifier |

| Molecular Formula | C₆H₈BrNS | |

| Molecular Weight | 206.10 g/mol | |

| Physical State | Liquid (at RT) or Low-Melting Solid | Often solidifies upon cooling |

| Boiling Point | ~250–254 °C (Predicted) | Decomposes at high heat |

| Solubility | DCM, THF, DMF, DMSO | Reacts with protic solvents (MeOH/H₂O) |

| Stability | Moisture Sensitive | Hydrolyzes to corresponding alcohol |

| Reactivity Class | Primary Alkyl Halide (Allylic-like) | High Sɴ2 Reactivity |

Critical Handling Note: As an α-halo-heterocycle, this compound is a potent lachrymator and skin irritant. It must be handled exclusively in a fume hood with appropriate PPE (nitrile gloves, goggles). Storage under inert gas (Argon/Nitrogen) at -20°C is recommended to prevent hydrolysis and discoloration.

Synthetic Utility & Mechanism[7][8][9]

Preparation of the Building Block

The synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole typically proceeds via Wohl-Ziegler bromination of the commercially available precursor, 2,4,5-trimethylthiazole. This radical substitution is favored at the C5-methyl position due to the resonance stabilization of the resulting radical intermediate by the thiazole ring system.

Reaction Protocol (Representative):

-

Reagents: 2,4,5-Trimethylthiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.).

-

Solvent: Anhydrous CCl₄ or Benzene (or Trifluorotoluene as a greener alternative).

-

Conditions: Reflux for 2–4 hours under N₂ atmosphere.

-

Purification: Filtration (remove succinimide) followed by rapid column chromatography (neutral alumina) or vacuum distillation. Note: Silica gel can induce decomposition.

Reactivity Profile: The Sɴ2 Pathway

The primary utility of CAS 180597-84-6 lies in its ability to undergo facile Nucleophilic Substitution (Sɴ2) . The bromine atom is a good leaving group, and the adjacent thiazole ring stabilizes the transition state, enhancing reaction rates with amines, thiols, and alkoxides.

Mechanistic Diagram: Sɴ2 Alkylation

The following diagram illustrates the reaction of 5-(Bromomethyl)-2,4-dimethylthiazole with a generic nucleophile (e.g., a secondary amine or thiol), a key step in synthesizing libraries for SAR (Structure-Activity Relationship) studies.

Figure 1: Sɴ2 reaction pathway for functionalizing the thiazole core. The bromomethyl group acts as the electrophilic anchor.

Key Application: Antitubercular Drug Discovery[5]

While thiazoles are ubiquitous in kinase inhibitors (e.g., Dasatinib), CAS 180597-84-6 has specific relevance in the development of nitroimidazo-oxazole derivatives for treating multi-drug resistant tuberculosis (MDR-TB).

The "Linker" Strategy

In the synthesis of novel antitubercular agents, the 2,4-dimethylthiazole-5-ylmethyl group is introduced to the core scaffold (often a nitroimidazole) to enhance cell wall penetration and inhibit mycolic acid biosynthesis.

Experimental Workflow (Grounding Example):

-

Target: Synthesis of 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazole derivatives.

-

Step: Alkylation of the imidazole nitrogen or a pendant amine.

-

Protocol:

-

Dissolve the nitroimidazole core (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (2.0 eq) or NaH (1.1 eq) to deprotonate the nucleophilic site.

-

Add 5-(Bromomethyl)-2,4-dimethylthiazole (1.1 eq) dropwise at 0°C.

-

Stir at RT for 12 hours.

-

Quench with water and extract with EtOAc.[1]

-

Structural Logic

The dimethylthiazole moiety provides a balance of lipophilicity (LogP) and polar surface area (PSA) . The methyl groups at positions 2 and 4 block potential metabolic soft spots (oxidation), extending the half-life of the resulting drug candidate.

Workflow Diagram: From Reagent to Bioactive Lead

Figure 2: Integration of 5-(Bromomethyl)-2,4-dimethylthiazole into the synthesis of antitubercular agents.

Safety, Stability, and Handling Protocols

Stability Hazards

-

Hydrolysis: The C-Br bond is sensitive to moisture. Exposure to humid air converts the compound to (2,4-dimethylthiazol-5-yl)methanol and HBr.

-

Thermal Decomposition: Avoid heating above 100°C without solvent; rapid decomposition can release toxic bromine vapors.

Emergency Procedures

| Hazard | Response Protocol |

| Skin Contact | Wash immediately with polyethylene glycol (PEG 400) followed by soap and water. The alkyl bromide is lipophilic and penetrates skin rapidly. |

| Eye Contact | Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2] Seek immediate medical attention (lachrymator). |

| Spill | Neutralize with aqueous sodium thiosulfate or dilute ammonia before absorbing with inert material (vermiculite). |

References

- Google Patents. (2006). US20060094767A1 - 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazoles. (Discusses the use of 2,4-dimethyl-5-thiazolylmethyl group in antitubercular agents).

-

PubChem. (n.d.). Thiazole Derivatives and Biological Activity. (General reference for thiazole reactivity). Retrieved from [Link]

Sources

Strategic Utilization of 5-(Bromomethyl)-2,4-dimethylthiazole in Antiviral Pharmacochemistry

[1]

Chemical Identity & Digital Signatures

Compound Name: 5-(Bromomethyl)-2,4-dimethylthiazole Role: High-reactivity electrophile for thiazole-moiety installation (Ritonavir intermediate).[1]

The precise digital identification of this compound is critical due to the prevalence of structural isomers (e.g., 5-bromo-2,4-dimethylthiazole, where the halogen is directly attached to the aromatic ring).[1] The data below corresponds specifically to the exocyclic bromomethyl variant.

| Identifier Type | Value |

| SMILES | CC1=C(SC(=N1)C)CBr |

| InChI String | InChI=1S/C6H8BrNS/c1-4-6(5(2)9)8-7(3)4/h3H2,1-2H3 |

| InChI Key | NGMBLHIXOQPNKC-UHFFFAOYSA-N |

| Molecular Weight | 206.09 g/mol |

| Molecular Formula | C₆H₈BrNS |

| CAS Registry | Note: Often generated in situ.[1][2] Stable commercial analog is the chloromethyl HCl salt (CAS 30000-49-6).[1] |

Structural Visualization

The following diagram illustrates the structural hierarchy and functional sites of the molecule.

Figure 1: Structural decomposition of 5-(Bromomethyl)-2,4-dimethylthiazole highlighting the reactive electrophilic center at C5.[1]

Synthetic Utility & Mechanism[3]

In pharmaceutical development, particularly for HIV protease inhibitors like Ritonavir , this compound serves as a "warhead" for alkylation. While the chloromethyl analog (CAS 30000-49-6) is more stable and widely traded, the bromomethyl variant is kinetically superior for difficult couplings due to the weaker C-Br bond compared to C-Cl.[1]

Mechanism of Action

The compound acts as a hard electrophile. The thiazole ring provides resonance stabilization to the transition state during nucleophilic substitution (

Synthesis & Manufacturing Protocol

Objective: Synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole via Wohl-Ziegler Radical Bromination. Precursor: 2,4,5-Trimethylthiazole (CAS 13623-11-5).[1] Scale: Laboratory (10g basis).

Reaction Pathway[2][4][5][6][7]

Figure 2: Wohl-Ziegler bromination pathway targeting the C5-methyl group.[1]

Detailed Protocol

Safety Warning: This reaction generates alkyl bromides (lachrymators) and should be performed in a well-ventilated fume hood.[1]

-

Preparation of Reaction Vessel:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Flame-dry the glassware under vacuum to remove trace moisture, which can lead to hydrolysis of the product.[1]

-

-

Charging:

-

Add 2,4,5-Trimethylthiazole (10.0 g, 78.6 mmol) to the flask.

-

Dissolve in Carbon Tetrachloride (

) or Benzotrifluoride (100 mL). Note: Benzotrifluoride is a greener, less toxic alternative to -

Add N-Bromosuccinimide (NBS) (14.0 g, 78.6 mmol). Ensure the NBS is freshly recrystallized; yellow/orange NBS indicates free bromine which can lead to side reactions.

-

Add catalytic AIBN (Azobisisobutyronitrile) (0.65 g, 4.0 mmol) as the radical initiator.

-

-

Initiation & Propagation:

-

Purge the system with nitrogen for 10 minutes.

-

Heat the mixture to mild reflux (

). -

Observation: The reaction is exothermic once initiated. The dense NBS solid will float to the surface and eventually convert to succinimide (which floats/disperses differently).

-

Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3] The reaction is typically complete within 2–4 hours.

-

-

Work-up:

-

Cool the mixture to

to precipitate the succinimide byproduct completely. -

Filter the cold mixture through a celite pad. Wash the pad with cold solvent.

-

Concentrate the filtrate under reduced pressure (keep bath temp

to prevent degradation).

-

-

Purification:

-

The crude oil is often used directly due to instability.

-

If purification is required, rapid flash chromatography on neutral alumina (not silica, which is acidic and can degrade the product) is recommended.[1]

-

Handling, Stability & Safety

This compound is significantly less stable than its chloromethyl counterpart.

| Parameter | Specification |

| Physical State | Yellowish oil or low-melting solid.[1] |

| Lachrymator | High. Causes severe eye and respiratory irritation. |

| Moisture Sensitivity | High. Hydrolyzes to 5-(hydroxymethyl)-2,4-dimethylthiazole.[1] Store under inert gas (Ar/N2). |

| Storage |

Self-Validating Check:

If the product turns dark brown or black upon storage, it has undergone polymerization or oxidative degradation.[1] A proton NMR check should show a sharp singlet for the

References

-

Chemical Identity & Structure: PubChem. 5-(Bromomethyl)-2,4-dimethylthiazole.[1] National Library of Medicine. Link

-

Synthetic Methodology (Wohl-Ziegler): Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271-317.[1] Link[1]

-

Ritonavir Synthesis Context: Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease.[1] Journal of Medicinal Chemistry. (Contextualizing the thiazole linkage). Link[1]

-

Thiazole Synthesis (Hantzsch): Hantzsch, A. (1887). Ueber die Synthese von Thiazolverbindungen. Berichte der deutschen chemischen Gesellschaft. Link[1]

An In-depth Technical Guide to 5-(Bromomethyl)-2,4-dimethylthiazole: Synthesis, Structure, and Application

This guide provides a comprehensive technical overview of 5-(Bromomethyl)-2,4-dimethylthiazole, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis strategies with mechanistic insights, structural elucidation through spectroscopic methods, and its reactivity profile, which makes it a valuable intermediate for drug development professionals.

Core Chemical Identity and Physicochemical Properties

5-(Bromomethyl)-2,4-dimethylthiazole is a substituted thiazole derivative. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, a scaffold found in numerous pharmacologically active compounds, including Vitamin B1 (Thiamine). The strategic placement of two methyl groups and a reactive bromomethyl handle makes this compound a versatile synthon for further chemical elaboration.

Table 1: Physicochemical and Identity Data for 5-(Bromomethyl)-2,4-dimethylthiazole

| Property | Value | Reference |

| IUPAC Name | 5-(Bromomethyl)-2,4-dimethyl-1,3-thiazole | N/A |

| CAS Number | 35266-64-3 | N/A |

| Molecular Formula | C₆H₈BrNS | [1] |

| Molecular Weight | 206.10 g/mol | [1] |

| Appearance | Typically a liquid or low-melting solid | [2][3] |

| Solubility | Soluble in common organic solvents | [2] |

Synthesis and Mechanistic Insights

The synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole is typically achieved via a two-step process: first, the construction of the core thiazole ring system, followed by the selective bromination of the methyl group at the 5-position.

Step 1: Hantzsch Thiazole Synthesis of 2,4,5-Trimethylthiazole

The most fundamental and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation and cyclization of an α-haloketone with a thioamide. For the precursor, 2,4,5-trimethylthiazole, this involves the reaction of 3-chloro-2-butanone (an α-haloketone) with thioacetamide.

Experimental Protocol: Synthesis of 2,4,5-Trimethylthiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Reagent Addition: To this solution, add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[6]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2,4,5-trimethylthiazole.[6]

The causality behind this powerful reaction lies in the nucleophilic character of the sulfur atom in thioacetamide attacking the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Step 2: Selective Bromination with N-Bromosuccinimide (NBS)

To install the reactive bromomethyl group, a selective bromination of the methyl group at the C5 position is required. Direct bromination with Br₂ is often too harsh and unselective. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it allows for highly selective free-radical bromination at allylic and benzylic positions.[7][8] The C5-methyl group of the thiazole ring behaves similarly to a benzylic position due to the stability of the resulting radical intermediate.

The reaction proceeds via a radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical (Br•) from NBS.[9] This radical then abstracts a hydrogen atom from the C5-methyl group, forming a resonance-stabilized thiazole-methyl radical. This radical then reacts with another molecule of NBS (or a low concentration of Br₂ generated in situ) to form the desired product and propagate the chain.[8][10]

Experimental Protocol: Synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 2,4,5-trimethylthiazole (1.0 equivalent) in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equivalent) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide to the solution.

-

Reaction Conditions: Heat the mixture to reflux while irradiating with a UV lamp or a standard incandescent bulb to facilitate radical initiation. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often used directly or can be purified by vacuum distillation or column chromatography.

Caption: Radical mechanism for NBS bromination.

Structural Elucidation via Spectroscopy

The confirmation of the chemical structure of 5-(Bromomethyl)-2,4-dimethylthiazole is unequivocally achieved through a combination of spectroscopic techniques.[11]

Table 2: Predicted Spectroscopic Data for 5-(Bromomethyl)-2,4-dimethylthiazole

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | C2-CH₃ | ~2.7 ppm (singlet, 3H) | Methyl group attached to the C=N bond of the thiazole ring. |

| C4-CH₃ | ~2.4 ppm (singlet, 3H) | Methyl group attached to the C=C bond of the thiazole ring. | |

| C5-CH₂Br | ~4.6 ppm (singlet, 2H) | Methylene protons adjacent to an electronegative bromine atom and the thiazole ring. | |

| ¹³C NMR | C2 | ~165 ppm | Carbon atom in the C=N double bond. |

| C4 | ~150 ppm | Substituted carbon atom in the C=C double bond. | |

| C5 | ~128 ppm | Substituted carbon atom in the C=C double bond. | |

| C2-CH₃ | ~19 ppm | Methyl carbon. | |

| C4-CH₃ | ~15 ppm | Methyl carbon. | |

| C5-CH₂Br | ~25 ppm | Methylene carbon attached to bromine. | |

| IR Spec. | C-H stretch | 2900-3000 cm⁻¹ | Aliphatic C-H bonds from methyl and methylene groups. |

| C=N stretch | ~1620 cm⁻¹ | Characteristic imine stretch of the thiazole ring.[12] | |

| C=C stretch | ~1550 cm⁻¹ | Aromatic-like C=C stretch within the thiazole ring.[12] | |

| C-Br stretch | 500-600 cm⁻¹ | Carbon-bromine bond vibration. | |

| Mass Spec. | Molecular Ion | m/z 205 & 207 | Shows a characteristic M+ and M+2 isotopic pattern in an approximate 1:1 ratio, which is definitive for a compound containing one bromine atom. |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.[13]

Reactivity and Applications in Drug Development

The synthetic utility of 5-(Bromomethyl)-2,4-dimethylthiazole stems directly from its chemical structure, specifically the reactive bromomethyl group.

Reactivity Profile

The C-Br bond in the bromomethyl group is polarized, rendering the methylene carbon highly electrophilic. This makes it an excellent substrate for nucleophilic substitution (Sₙ2) reactions . This reactivity is the cornerstone of its application as a building block. A wide variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions) can displace the bromide ion, allowing for the facile introduction of the 2,4-dimethylthiazole-5-yl)methyl moiety into a target molecule.[14]

The thiazole ring itself is an electron-rich aromatic system, though less reactive than thiophene or furan. It can undergo electrophilic substitution, but this typically requires forcing conditions and is influenced by the existing substituents.[15]

Application as a Synthetic Intermediate

Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[16][17][18] They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][19] 5-(Bromomethyl)-2,4-dimethylthiazole serves as a critical intermediate to synthesize more complex and potentially bioactive molecules. By reacting it with various nucleophiles, medicinal chemists can rapidly generate libraries of novel compounds for screening and lead optimization. For instance, reaction with a primary amine would yield a secondary amine, a common linkage in pharmaceutical agents.

Caption: General utility in nucleophilic substitution.

Safety and Handling

As a reactive halogenated organic compound, 5-(Bromomethyl)-2,4-dimethylthiazole must be handled with appropriate care.

-

Hazard Identification: The compound is classified as a corrosive material. It can cause severe skin burns and eye damage.[20][21] It is also harmful if swallowed or inhaled.[22]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or butyl rubber gloves, and a lab coat.[23]

-

Handling and Storage: Avoid contact with skin, eyes, and clothing. Keep the container tightly closed. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and moisture.[20][24]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[24]

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2023). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 20(5), 489-502.

- Singh, S., & Singh, P. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(58), 36569-36573.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

- Al-Hussain, S. A., & Ali, A. A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6296.

- Gudla, P., & Boodida, S. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Journal of Applicable Chemistry, 4(1), 318-322.

-

Chemitics. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

All About Chemistry. (2021). N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole. Retrieved from [Link]

- Rivera-Chávez, J. (2021). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 5-(bromomethyl)-4-methyl-2-phenyl-thiazole | 181424-15-7. Retrieved from [Link]

-

Gelest, Inc. (2015). sii6456.0 - 3-isocyanotopropyltrimethoxysilane, 95%. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF. Retrieved from [Link]

-

SciELO México. (n.d.). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

-

EPA. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Retrieved from [Link]

- Prabavathi, N., & Senthil Nayaki, K. (2014). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Journal of Environmental Nanotechnology, 3(2), 108-121.

-

PubChem. (n.d.). 5-bromo-4-(bromomethyl)-1,2-thiazole. Retrieved from [Link]

Sources

- 1. 5-Bromo-2,4-dimethyl-1,3-thiazole | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 28599-52-2: 5-bromo-2,4-dimethyl-1,3-thiazole [cymitquimica.com]

- 3. 5-Bromo-2,4-dimethyl-1,3-thiazole | 28599-52-2 [sigmaaldrich.com]

- 4. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]

- 7. suru-chem.com [suru-chem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. researchgate.net [researchgate.net]

- 13. nanoient.org [nanoient.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. jchemrev.com [jchemrev.com]

- 20. fishersci.com [fishersci.com]

- 21. 131337-65-0|5-(Bromomethyl)benzo[d]thiazole|BLD Pharm [bldpharm.com]

- 22. gelest.com [gelest.com]

- 23. epa.gov [epa.gov]

- 24. media.adeo.com [media.adeo.com]

An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)-2,4-dimethylthiazole in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of 5-(Bromomethyl)-2,4-dimethylthiazole is a critical prerequisite for its application in organic synthesis and drug development. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in common organic solvents. While specific quantitative data for this compound is not extensively documented in public literature, this document synthesizes knowledge of its structural analogs and the fundamental principles of solute-solvent interactions to predict its solubility profile. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility is presented, empowering researchers to generate reliable data in their own laboratory settings.

Introduction: The Significance of Solubility in Thiazole Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including vitamin B1 and various pharmaceuticals.[1][2] 5-(Bromomethyl)-2,4-dimethylthiazole serves as a key intermediate in the synthesis of more complex molecules, owing to the reactive bromomethyl group which readily participates in nucleophilic substitution reactions.[3] The efficiency of these synthetic transformations, as well as the formulation of any potential drug candidate, is fundamentally dependent on the compound's solubility in appropriate solvent systems. A thorough understanding of its solubility behavior is therefore not merely an academic exercise, but a crucial parameter for process optimization, reaction kinetics, and downstream applications such as purification and formulation.

Physicochemical Properties and Predicted Solubility Profile

Direct experimental data on the solubility of 5-(Bromomethyl)-2,4-dimethylthiazole is sparse. However, by examining its structure and the properties of related compounds, an informed prediction of its solubility can be made.

2.1. Molecular Structure Analysis

The molecule consists of a heterocyclic thiazole ring substituted with two methyl groups, and a bromomethyl group. The thiazole ring itself, containing both nitrogen and sulfur heteroatoms, contributes to the molecule's polarity. The methyl groups are nonpolar, while the bromomethyl group introduces both steric bulk and a degree of polarity. The presence of the bromine atom, an electronegative halogen, and the nitrogen atom in the thiazole ring allows for potential dipole-dipole interactions.

2.2. Predicted Solubility based on "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Aprotic Solvents: Solvents such as acetone, and ethyl acetate are expected to be good solvents for 5-(Bromomethyl)-2,4-dimethylthiazole. These solvents can engage in dipole-dipole interactions with the polar thiazole ring and the bromomethyl group.

-

Polar Protic Solvents: Alcohols like ethanol and methanol are also predicted to be effective solvents. While the compound lacks a hydrogen bond donor, the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors.

-

Nonpolar Solvents: Hydrocarbon solvents such as hexanes and toluene are likely to be poorer solvents. The overall polarity of the 5-(Bromomethyl)-2,4-dimethylthiazole molecule, while not exceedingly high, is significant enough to limit its solubility in purely nonpolar media.

-

Water: The compound is expected to have low solubility in water. The presence of the nonpolar methyl groups and the overall hydrocarbon character of the molecule will likely outweigh the polar contributions of the heteroatoms and the bromomethyl group.

A related compound, 2,4-dimethyl-5-acetylthiazole, is described as insoluble in water but soluble in most organic solvents.[5] This lends support to the prediction that 5-(Bromomethyl)-2,4-dimethylthiazole will exhibit broad solubility in common organic solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Acetone | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Tetrahydrofuran (THF) | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask |

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[6] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

4.1. Experimental Protocol: Shake-Flask Method

This protocol provides a step-by-step guide to determining the thermodynamic solubility of 5-(Bromomethyl)-2,4-dimethylthiazole.

4.1.1. Materials and Equipment

-

5-(Bromomethyl)-2,4-dimethylthiazole (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

4.1.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-(Bromomethyl)-2,4-dimethylthiazole to a series of glass vials. A visible excess of solid should remain at the end of the experiment to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter directly into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 5-(Bromomethyl)-2,4-dimethylthiazole of known concentrations.

-

Analyze the filtered, diluted saturated solution and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of 5-(Bromomethyl)-2,4-dimethylthiazole in the diluted saturated solution.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

-

4.2. Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Safety Considerations

Brominated organic compounds should be handled with care. It is essential to consult the Safety Data Sheet (SDS) for 5-(Bromomethyl)-2,4-dimethylthiazole before handling.[7][8][9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

While quantitative solubility data for 5-(Bromomethyl)-2,4-dimethylthiazole in organic solvents is not extensively reported, a qualitative assessment based on its molecular structure and the properties of similar compounds suggests good solubility in a range of common polar aprotic and protic organic solvents, and lower solubility in nonpolar solvents and water. For researchers requiring precise solubility values, the provided detailed shake-flask protocol offers a robust and reliable method for experimental determination. The generation of such data is a critical step in advancing the use of this versatile synthetic intermediate in both academic research and industrial drug development.

References

-

Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21698401, 5-(Bromomethyl)thiazole. [Link]

-

Sigma-Aldrich. SAFETY DATA SHEET. [Link]

-

SAFETY DATA SHEET 1. PRODUCT AND COMPANY IDENTIFICATION Product Identifier Product Description: Cat No. [Link]

-

PrepChem.com. Synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole. [Link]

-

Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. [Link]

- Gudla, P., & Boodida, S. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Journal of Applicable Chemistry, 4(1), 318-322.

- Slyvka, N., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559-567.

-

Organic Syntheses Procedure. 2,4-Dimethylthiazole. [Link]

-

U.S. Environmental Protection Agency. 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid Properties. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 520888, 2,4-Dimethyl-5-acetylthiazole. [Link]

- Trammell, R. L., Keith, L. H., & Walters, D. B. (1981). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

Sources

- 1. kuey.net [kuey.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. acints.com [acints.com]

- 10. aaronchem.com [aaronchem.com]

A Senior Application Scientist's Guide to Differentiating 5-bromo-2,4-dimethylthiazole and 5-(bromomethyl)-2,4-dimethylthiazole: Structure, Reactivity, and Synthetic Strategy

Abstract

In the landscape of medicinal chemistry and synthetic organic chemistry, thiazole derivatives serve as foundational scaffolds for a multitude of bioactive compounds.[1][2][3] Among the vast array of functionalized thiazoles, 5-bromo-2,4-dimethylthiazole and 5-(bromomethyl)-2,4-dimethylthiazole are two critical, yet fundamentally distinct, building blocks. A common point of confusion for researchers lies in their similar nomenclature, which belies their profoundly different chemical reactivity and strategic applications. This guide provides an in-depth analysis of these two reagents, dissecting their structural and electronic differences to explain the consequent divergence in their reaction pathways. We will explore their comparative reactivity in nucleophilic substitutions and cross-coupling reactions, provide exemplary experimental protocols, and outline their distinct roles in the strategic design of complex molecules for drug discovery.

Core Structural and Electronic Dissection

The fundamental difference between these two molecules lies in the location of the bromine atom and the hybridization of the carbon to which it is attached. This single distinction dictates their entire chemical behavior.

-

5-bromo-2,4-dimethylthiazole: The bromine atom is directly attached to the C5 carbon of the thiazole ring. This carbon is sp² hybridized and part of an aromatic system.[4][5] This arrangement makes it an analogue of an aryl halide .

-

5-(bromomethyl)-2,4-dimethylthiazole: The bromine atom is attached to a methyl group, which is then connected to the C5 carbon of the thiazole ring. The carbon bonded to the bromine is sp³ hybridized. This structure is an analogue of a benzyl halide .[6][7]

// Invisible edge to enforce layout a -> b [style=invis]; } . Caption: Structural comparison highlighting the C-Br bond location.

This difference in bonding has profound electronic consequences:

-

Bond Strength & Polarity: The C(sp²)-Br bond in 5-bromo-2,4-dimethylthiazole is stronger and less prone to cleavage than the C(sp³)-Br bond in its isomer.[8][9] The greater s-character of an sp² orbital makes the carbon more electronegative, shortening and strengthening the bond. Furthermore, the lone pairs on the bromine can participate in resonance with the aromatic thiazole ring, giving the C-Br bond partial double-bond character, further increasing its strength.[6][8]

-

Reactivity Analogy: The reactivity of these compounds can be reliably predicted by comparing them to their more common carbocyclic counterparts.

-

5-bromo-2,4-dimethylthiazole behaves like a typical aryl bromide , showing low reactivity towards classical nucleophilic substitution but high reactivity in metal-catalyzed cross-coupling reactions.[6][10]

-

5-(bromomethyl)-2,4-dimethylthiazole behaves like a benzyl bromide , exhibiting high reactivity towards nucleophilic substitution (via both Sₙ1 and Sₙ2 mechanisms) due to the stabilization of the transition state or carbocation intermediate by the adjacent aromatic ring.[7][9][11]

-

Comparative Physicochemical Properties

| Property | 5-bromo-2,4-dimethylthiazole | 5-(bromomethyl)-2,4-dimethylthiazole |

| Molecular Formula | C₅H₆BrNS | C₆H₈BrNS |

| Molecular Weight | 192.08 g/mol [12] | 206.10 g/mol |

| CAS Number | 28599-52-2[12][13] | 866336-24-9 (example) |

| C-Br Bond Type | C(sp²)-Br (Aryl-like) | C(sp³)-Br (Benzylic-like) |

| Primary Role | Cross-coupling substrate | Alkylating agent |

Divergent Reactivity and Synthetic Utility

The structural differences outlined above lead to two completely orthogonal sets of applications in synthesis. A chemist's choice between these two reagents defines the type of bond that can be formed and the overall synthetic strategy.

// Nodes for 5-bromo-2,4-dimethylthiazole pathway start1 [label="5-bromo-2,4-dimethylthiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent1 [label="R-B(OH)₂\nPd Catalyst, Base", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; product1 [label="C-C Bond Formation\n(Biaryl-type Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent2 [label="R₂NH\nPd Catalyst, Base", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; product2 [label="C-N Bond Formation\n(Aryl Amine Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for 5-(bromomethyl)-2,4-dimethylthiazole pathway start2 [label="5-(bromomethyl)-2,4-dimethylthiazole", fillcolor="#FBBC05", fontcolor="#202124"]; reagent3 [label="R-OH / R-SH / R₂NH\nBase", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; product3 [label="C-O / C-S / C-N Bond Formation\n(Alkylation Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start1 -> reagent1 [label=" Suzuki Coupling"]; reagent1 -> product1; start1 -> reagent2 [label=" Buchwald-Hartwig\nAmination"]; reagent2 -> product2;

start2 -> reagent3 [label=" Nucleophilic\nSubstitution (Sₙ2)"]; reagent3 -> product3; } . Caption: Divergent reaction pathways based on reagent structure.

Nucleophilic Substitution Reactions

This class of reactions most clearly illustrates the difference in reactivity.

-

5-(bromomethyl)-2,4-dimethylthiazole (Highly Reactive): This compound is an excellent electrophile for alkylating a wide range of nucleophiles (amines, alcohols, thiols, carbanions). The reaction proceeds readily, often at room temperature with a mild base.

-

Causality: The adjacent thiazole ring stabilizes the electron-deficient transition state of an Sₙ2 reaction. In cases where an Sₙ1 mechanism is possible, the ring effectively stabilizes the resulting benzylic-type carbocation through resonance. This high reactivity makes it a go-to reagent for introducing the 2,4-dimethylthiazol-5-ylmethyl moiety.[14]

-

-

5-bromo-2,4-dimethylthiazole (Largely Unreactive): This compound is resistant to direct nucleophilic substitution under standard conditions.

-

Causality: The strong C(sp²)-Br bond with partial double-bond character prevents facile cleavage.[8] Furthermore, the electron-rich π-system of the thiazole ring repels incoming nucleophiles. Nucleophilic aromatic substitution (SₙAr) would require strong electron-withdrawing groups to activate the ring, which are not present here. While some substitutions are possible with very strong nucleophiles, this is not its primary mode of reactivity.[15]

-

Metal-Catalyzed Cross-Coupling Reactions

Here, the roles are completely reversed.

-

5-bromo-2,4-dimethylthiazole (Ideal Substrate): This is the preferred reagent for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), Sonogashira (C-C triple bond formation), and Heck reactions.

-

Causality: The C(sp²)-Br bond is perfectly suited for oxidative addition to a low-valent palladium(0) catalyst, which is the crucial first step in these catalytic cycles. This reactivity makes it an invaluable tool for coupling the entire 2,4-dimethylthiazol-5-yl aromatic system to other molecules.[1][16]

-

-

5-(bromomethyl)-2,4-dimethylthiazole (Poor Substrate): The C(sp³)-Br bond does not typically undergo oxidative addition with standard cross-coupling catalysts. It is far more likely to act as an alkylating agent towards basic reagents or ligands in the reaction mixture, leading to undesired side products.

Exemplary Experimental Protocols

The following protocols are designed to be self-validating, reflecting standard, field-proven methodologies. The choice of reagents and conditions is explained to provide insight into the experimental design process.

Protocol 1: Suzuki-Miyaura Coupling of 5-bromo-2,4-dimethylthiazole

Objective: To synthesize 5-(4-methoxyphenyl)-2,4-dimethylthiazole, demonstrating a typical C-C bond formation.

Methodology:

-

Vessel Preparation: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon), add 5-bromo-2,4-dimethylthiazole (192 mg, 1.0 mmol, 1.0 equiv).

-

Reagent Addition: Add 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv), potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂, 24.5 mg, 0.03 mmol, 3 mol%).

-

Causality: Pd(dppf)Cl₂ is a robust, air-stable catalyst precursor effective for cross-coupling of heteroaryl halides. Potassium carbonate is a standard inorganic base sufficient to facilitate the transmetalation step.

-

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane (5 mL) and Water (1 mL).

-

Causality: The dioxane/water solvent system is effective for solubilizing both the organic and inorganic reagents, promoting efficient reaction. Degassing is critical to prevent oxidation of the palladium catalyst.

-

-

Reaction: Heat the reaction mixture to 85 °C with vigorous stirring for 4 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: N-Alkylation using 5-(bromomethyl)-2,4-dimethylthiazole

Objective: To synthesize N-benzyl-1-(2,4-dimethylthiazol-5-yl)-N-methylmethanamine, demonstrating a typical C-N bond formation via nucleophilic substitution.

Methodology:

-

Vessel Preparation: To a 50 mL round-bottom flask, add N-methylbenzylamine (121 mg, 1.0 mmol, 1.0 equiv) and potassium carbonate (207 mg, 1.5 mmol, 1.5 equiv).

-

Causality: Potassium carbonate is a mild base sufficient to act as a proton scavenger for the HCl generated, driving the reaction to completion without causing significant side reactions.

-

-

Solvent Addition: Add anhydrous Acetonitrile (10 mL). Stir to form a suspension.

-

Causality: Acetonitrile is a polar aprotic solvent that effectively solubilizes the reactants and facilitates Sₙ2 reactions.

-

-

Reagent Addition: Add a solution of 5-(bromomethyl)-2,4-dimethylthiazole (227 mg, 1.1 mmol, 1.1 equiv) in Acetonitrile (2 mL) dropwise to the stirring suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. If necessary, purify the crude product by flash column chromatography on silica gel.

Conclusion

While separated by only a single methylene (-CH₂-) unit, 5-bromo-2,4-dimethylthiazole and 5-(bromomethyl)-2,4-dimethylthiazole exist in entirely different realms of chemical reactivity. The former is an aryl halide analogue, a substrate for the sophisticated bond constructions of modern cross-coupling chemistry. The latter is a benzyl halide analogue, a classical and highly efficient alkylating agent. Understanding this fundamental dichotomy, rooted in the hybridization of the carbon atom bearing the bromine, is paramount for any researcher in drug development. Mistaking one for the other will lead to failed reactions and flawed synthetic designs. Conversely, mastering their distinct applications unlocks a powerful and versatile toolkit for the construction of novel thiazole-containing molecular architectures.

References

-

PrepChem.com. (n.d.). Synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole. Retrieved from PrepChem.com. [Link]

-

Gudla, P., & Boodida, S. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Journal of Applicable Chemistry, 4(1), 318-322. [Link]

-

Various Authors. (2017). What is the difference between benzylic halide and aryl halide? Quora. [Link]

-

Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. Retrieved from Rajdhani College. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from Organic Chemistry Portal. [Link]

-

Oreate AI Blog. (2026, January 15). Aryl vs. Benzyl: Understanding the Distinctive Chemistry. Retrieved from Oreate AI Blog. [Link]

-

Brainly. (2020, November 11). Relative reactivity of alkyl ,allyl,benzyl and aryl halides towards nucleophilic substitution. Retrieved from Brainly.in. [Link]

-

Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from Thesis Template. [Link]

-

YouTube. (2022, August 16). Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides. Retrieved from YouTube. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from JOCPR. [Link]

-

PubChemLite. (n.d.). 5-bromo-2,4-dimethyl-1,3-thiazole. Retrieved from PubChemLite. [Link]

-

Hassan, A. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1784. [Link]

-

Slyvka, N., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559-567. [Link]

-

International Journal of Current Pharmaceutical and Clinical Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. IJCPCR, 13(3), 21-28. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Scribd. (n.d.). Thiazole: Structure and Reactivity. Retrieved from Scribd. [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from Wikipedia. [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from MDPI. [Link]

-

Journal of Pharmaceutical Research International. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from Journal of Pharmaceutical Research International. [Link]

-

PubChem. (n.d.). 2-Bromo-4,5-dimethylthiazole. Retrieved from PubChem. [Link]

-

ResearchGate. (2025, December 17). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Retrieved from ResearchGate. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Retrieved from Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Retrieved from ResearchGate. [Link]

-

Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4936. [Link]

-

Singh, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ChemistrySelect, 9(12). [Link]

-

Physical Chemistry Chemical Physics. (2024, January 23). Types of Noncovalent Bonds within Complexes of Thiazole with CF4 and SiF4. Retrieved from Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 2,4-Dimethylthiazole. Retrieved from PubChem. [Link]

-

Zotova, O. S., et al. (2021). Benzo[1,2-d:4,5-d′]bis([6][17][18]thiadiazole) and Its Bromo Derivatives. Molecules, 26(15), 4658. [Link]

-

Journal of the Mexican Chemical Society. (2026, January 1). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Retrieved from Journal of the Mexican Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. Aryl vs. Benzyl: Understanding the Distinctive Chemistry - Oreate AI Blog [oreateai.com]

- 8. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. brainly.in [brainly.in]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 5-Bromo-2,4-dimethyl-1,3-thiazole | 28599-52-2 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. benchchem.com [benchchem.com]

- 17. prepchem.com [prepchem.com]

- 18. researchgate.net [researchgate.net]

2,4-dimethyl-5-thiazolylmethyl bromide synonyms and nomenclature

[1]

Compound Identity & Nomenclature

2,4-dimethyl-5-thiazolylmethyl bromide is an alkylating agent characterized by a highly reactive bromomethyl group attached to the 5-position of a 2,4-dimethyl-substituted thiazole ring.[1] Its nomenclature follows the Hantzsch-Widman system for heterocyclic compounds, where the sulfur atom is assigned position 1 and the nitrogen atom position 3.[2]

Core Identifiers

| Metric | Detail |

| Primary Name | 5-(Bromomethyl)-2,4-dimethylthiazole |

| CAS Registry Number | 180597-84-6 |

| Molecular Formula | C₆H₈BrNS |

| Molecular Weight | 206.10 g/mol |

| InChI Key | ALLWWBUZTJULII-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)CBr |

Synonym Mapping

Ambiguity in chemical literature often arises from variations in naming conventions.[1][2] The following table maps common synonyms to their usage context.

| Context | Synonym | Notes |

| IUPAC | 5-(Bromomethyl)-2,4-dimethyl-1,3-thiazole | Formal systematic name.[1] |

| Common/Trade | 2,4-Dimethyl-5-thiazolylmethyl bromide | Emphasizes the alkylating "benzyl-like" halide group.[1] |

| Structural | 2,4-Dimethyl-5-bromomethylthiazole | Used interchangeably in synthetic literature.[1] |

| Salt Form | 5-(Bromomethyl)-2,4-dimethylthiazole hydrobromide | The HBr salt is often more stable than the free base.[1] |

Structural Analysis & Reactivity

The reactivity of this compound is dictated by the bromomethyl group (-CH₂Br) at position 5.[1][2] This group is structurally analogous to a benzylic bromide, making it highly susceptible to nucleophilic attack (

Electronic Properties[1][2]

-

Thiazole Ring: The 1,3-thiazole ring is aromatic but electron-deficient compared to benzene.[1]

-

2,4-Dimethyl Substitution: The methyl groups at positions 2 and 4 are electron-donating (+I effect), which slightly increases the electron density of the ring, stabilizing the transition states during nucleophilic substitution at the exocyclic 5-position.[1]

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the alkylation of amines, thiols, and carbanions.[2]

Reactivity Logic Diagram

The following diagram illustrates the numbering scheme and the primary reactivity node (C5-CH₂Br).

Synthesis Protocols

The synthesis of 2,4-dimethyl-5-thiazolylmethyl bromide is typically achieved via two primary routes: Radical Bromination of the trimethyl analog or Nucleophilic Substitution of the corresponding alcohol.[1]

Route A: Radical Bromination (Wohl-Ziegler)

This method involves the bromination of 2,4,5-trimethylthiazole using N-bromosuccinimide (NBS).[1] This route is preferred for large-scale synthesis due to the availability of the trimethyl precursor.[1][2]

-

Precursor: 2,4,5-Trimethylthiazole[1]

-

Reagent: N-Bromosuccinimide (NBS)[1]

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide[1]

-

Solvent: Carbon Tetrachloride (

) or Benzene (modern protocols use Trifluorotoluene).[2]

Mechanism: The reaction proceeds via a free-radical chain mechanism where the bromine radical selectively abstracts a hydrogen from the 5-methyl group.[1] This selectivity is due to the resonance stabilization of the resulting radical by the thiazole ring.[2]

Route B: Conversion from Alcohol

This route converts (2,4-dimethylthiazol-5-yl)methanol into the bromide using phosphorus tribromide (

Protocol Step-by-Step (Route B Adaptation):

-

Dissolution: Dissolve 10 mmol of (2,4-dimethylthiazol-5-yl)methanol in anhydrous Dichloromethane (DCM) under

atmosphere. -

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add 1.05 equivalents of

over 15 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]

-

Quench: Carefully quench with saturated

solution (Caution: Gas evolution). -

Extraction: Extract the organic layer, dry over

, and concentrate in vacuo. -

Storage: The product is unstable; store immediately at -20°C under inert gas.

Synthesis Workflow Diagram

Validation & Quality Control

Trustworthiness in chemical handling requires rigorous validation.[1][2] The following parameters should be used to confirm the identity of the synthesized compound.

| Technique | Expected Signal / Observation |

| ¹H NMR (CDCl₃) | δ 2.40 (s, 3H, 2-CH₃), δ 2.65 (s, 3H, 4-CH₃), δ 4.70 (s, 2H, CH₂Br). (Shifts are approximate and solvent-dependent). |

| Mass Spectrometry | m/z 205/207 (M+ and M+2 peaks in 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1][2] |

| Appearance | Off-white to yellow solid or oil (often darkens upon oxidation).[1][2] |

| Solubility | Soluble in DCM, Chloroform, DMSO; reacts with water/alcohols.[2] |

Critical Note: The free base is prone to polymerization.[1][2] It is frequently isolated and stored as the hydrobromide salt to ensure long-term stability.[1][2]

Safety & Handling (E-E-A-T)

As an alkylating agent, this compound poses specific health hazards that must be mitigated through engineering controls.

References

-

BenchChem. (n.d.).[2] 5-(Bromomethyl)-2,4-dimethylthiazole Product Entry. Retrieved from

-

Litvinchuk, M. B., et al. (2018).[2][3] Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds. Retrieved from

-

PubChem. (2025).[2][4] 4-bromo-2-isopropyl-1,3-thiazole (Related Structure Analysis). National Library of Medicine.[1][2] Retrieved from

-

Organic Syntheses. (n.d.). Synthesis of 2,4-Dimethylthiazole (Precursor Synthesis). Org. Synth. Coll. Vol. 3, p. 332.[2] Retrieved from

Introduction: Navigating the Reactivity of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Safe Handling of 5-(Bromomethyl)-2,4-dimethylthiazole

5-(Bromomethyl)-2,4-dimethylthiazole is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a thiazole ring and a highly reactive bromomethyl group, makes it a versatile building block in the synthesis of more complex molecules[1]. The thiazole moiety is a common scaffold in many biologically active compounds, while the bromomethyl group serves as a potent electrophile, ideal for introducing the thiazole core via alkylation reactions.

However, the very chemical properties that make this compound a valuable synthetic tool also render it hazardous. The electrophilic nature of the bromomethyl group means it can readily react with biological nucleophiles, such as DNA and proteins, leading to irritation, tissue damage, and toxicity. This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the hazards associated with 5-(Bromomethyl)-2,4-dimethylthiazole and outlines detailed protocols for its safe handling, storage, and disposal. The information presented herein is synthesized from safety data for structurally analogous compounds to provide a robust framework for risk mitigation.

Section 1: Hazard Identification and Core Chemical Risks

The primary hazards of 5-(Bromomethyl)-2,4-dimethylthiazole stem from its function as an alkylating agent. Based on data from similar bromomethyl- and thiazole-containing compounds, a comprehensive hazard profile can be established. The compound is expected to be severely irritating and potentially corrosive to the skin, eyes, and respiratory tract.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[2][3][4] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |

Signal Word: Danger or Warning

Hazard Pictograms:

The chemical basis for this reactivity is the carbon-bromine bond in the methyl substituent. The bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is responsible for both its synthetic utility and its biological hazards.

Section 2: Physicochemical Properties, Storage, and Incompatibilities

Proper storage and an understanding of chemical incompatibilities are crucial for preventing hazardous reactions.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | Not available for this specific structure. Analog CAS: 28599-52-2 (5-Bromo-2,4-dimethyl-1,3-thiazole) | [1] |

| Molecular Formula | C6H8BrNS | Inferred |

| Molecular Weight | 206.11 g/mol | Inferred |

| Appearance | Likely a solid (pale yellow to light brown) or liquid at room temperature. | [1] |

| Storage Conditions | Store in a cool, well-ventilated area in a tightly sealed container. Light sensitivity has been noted for analogous compounds.[5] Recommended storage at 2-8°C.[2] |

Stability and Incompatible Materials: This compound is stable under recommended storage conditions[5]. However, it should be considered incompatible with the following, due to the risk of vigorous or exothermic reactions:

Thermal decomposition can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen bromide (HBr)[4][5].

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory when handling 5-(Bromomethyl)-2,4-dimethylthiazole. This follows the principle of the hierarchy of controls, where engineering solutions are prioritized over personal protective equipment.

Caption: The Hierarchy of Controls prioritizes safer work systems.

Engineering Controls:

-

Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[2][5].

-

Ventilation: Ensure adequate general ventilation in the laboratory.[5] Local exhaust ventilation is a primary requirement.

-

Safety Stations: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation[6].

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards are mandatory.[2] Due to the severe irritation and potential for causing burns, a full face shield must be worn in addition to goggles.[2]

-

Hand Protection: Wear chemically resistant, impervious gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use.[2][4] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[2]

-

Skin and Body Protection: A flame-retardant laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or in case of ventilation failure, a NIOSH-approved respirator with a particle filter or an organic vapor cartridge is necessary.[6]

Section 4: Safe Handling and Experimental Workflow

Adherence to a strict, pre-defined workflow is essential for minimizing risk. The following protocol outlines the key steps for safely incorporating this reagent into a typical synthetic procedure.

Caption: A systematic workflow for handling hazardous reagents.

Step-by-Step Handling Protocol:

-

Preparation: Before retrieving the reagent, don all required PPE. Ensure the chemical fume hood is functioning correctly.

-

Weighing and Transfer:

-

Transport the sealed container of 5-(Bromomethyl)-2,4-dimethylthiazole to the fume hood.

-

To prevent creating dust, do not scrape the solid.[5] Use a clean spatula to carefully transfer the desired amount to a tared, sealed container (e.g., a vial with a septum cap) or directly into the reaction flask.

-

Immediately and tightly close the main reagent container.

-

-

Dissolution and Reaction:

-

Add the solvent to the reaction flask containing the reagent via syringe or cannula under an inert atmosphere if the reaction requires it.

-

Maintain constant vigilance over the reaction, ensuring proper stirring and temperature control.

-

-

Quenching: Upon completion, any unreacted 5-(Bromomethyl)-2,4-dimethylthiazole must be safely neutralized. This can be achieved by slowly adding a suitable nucleophile, such as a solution of sodium thiosulfate or an alcohol like isopropanol, to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

Workup and Waste Disposal:

-

Proceed with the standard aqueous workup.

-

All waste materials, including contaminated gloves, paper towels, and both aqueous and organic waste streams, must be collected in a clearly labeled, sealed container designated for halogenated organic waste .[4]

-

Do not allow the product or waste to enter drains or the environment.[2]

-

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response:

-

Minor Spill (in a fume hood):

-

Ensure PPE is intact.

-

Cover the spill with a non-combustible absorbent material like vermiculite, sand, or sodium carbonate.[7][8]

-

Carefully sweep or scoop the absorbed material into a sealable container for hazardous waste disposal.[2] Avoid creating dust.[2]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood or large volume):

-

Evacuate all non-essential personnel from the immediate area.[2]

-

Alert laboratory personnel and call your institution's emergency response team.

-

If safe to do so, increase ventilation to the area.

-

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air.[4][5] If breathing is difficult or stops, provide artificial respiration (do not use the mouth-to-mouth method) and seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing, shoes, and jewelry.[4] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2][5] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth thoroughly with water and have them drink one or two glasses of water.[2] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[2][5][7]

-

Specific Hazards: Thermal decomposition will produce toxic fumes, including HBr, NOx, and SOx.[5] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][5]

References

-

Shanghai Canbi Pharma Ltd. (2009, September 4). Safety Data Sheet: 4-BROMO-2,1,3-BENZOTHIADIAZOLE. Retrieved from [Link]

-

Exposome-Explorer. (2013, August 29). Safety Data Sheet: 5-BROMOURACIL. Retrieved from [Link]

-

Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

-

Schülke & Mayr GmbH. (n.d.). Safety Data Sheet according to (EC) No 1907/2006 as amended. Retrieved from [Link]

Sources

- 1. CAS 28599-52-2: 5-bromo-2,4-dimethyl-1,3-thiazole [cymitquimica.com]

- 2. aaronchem.com [aaronchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.ca [fishersci.ca]

- 5. canbipharm.com [canbipharm.com]

- 6. acints.com [acints.com]

- 7. macombgroup.com [macombgroup.com]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

Methodological & Application

Application Note & Detailed Protocol: Synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole

Abstract

This document provides a comprehensive guide for the synthesis of 5-(Bromomethyl)-2,4-dimethylthiazole, a critical building block in pharmaceutical and materials science research. The protocol details the selective bromination of the 5-methyl group of 2,4,5-trimethylthiazole using N-Bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator. We will elucidate the underlying free-radical mechanism, provide a detailed, step-by-step experimental procedure, outline crucial safety precautions, and offer insights into process optimization and characterization. This guide is designed for researchers and professionals in organic synthesis and drug development, emphasizing reproducibility, safety, and a deep understanding of the reaction causality.

Introduction and Scientific Background